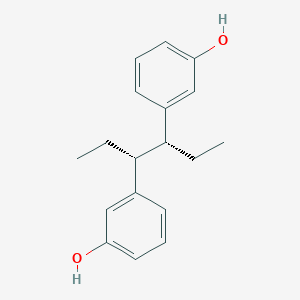
3,3'-Ddde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of two hydroxyl groups attached to a diphenylethane backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3’-dihydroxybenzaldehyde with ethylbenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Propriétés
Numéro CAS |
114884-46-7 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-[(3R,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |
Clé InChI |
KUJAWCSIKNKXLL-ROUUACIJSA-N |
SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
SMILES isomérique |
CC[C@@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O |
SMILES canonique |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Key on ui other cas no. |
114884-46-7 |
Synonymes |
3,3'-DDDE 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















